(R)-(-)-2-Pentanol physical and chemical properties
(R)-(-)-2-Pentanol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-2-Pentanol (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and is utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its specific stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its safety and handling information.
General and Physical Properties
(R)-(-)-2-Pentanol is a colorless, clear liquid with a characteristic alcoholic odor at room temperature.[1][3] It is a flammable liquid and should be handled with appropriate safety precautions.[4]
Table 1: General Properties of (R)-(-)-2-Pentanol
| Property | Value | Reference |
| CAS Number | 31087-44-2 | [1] |
| Molecular Formula | C₅H₁₂O | [1] |
| Molecular Weight | 88.15 g/mol | [1][3] |
| Appearance | Colorless, clear liquid | [1][3] |
| Odor | Characteristic alcoholic odor | [3] |
Table 2: Physical Properties of (R)-(-)-2-Pentanol
| Property | Value | Reference |
| Boiling Point | 119-120 °C | [1][5] |
| Melting Point | -73 °C (for 2-Pentanol racemate) | [6] |
| Density | 0.809 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.406 | [1][5] |
| Optical Rotation [α]25/D | -13° (neat) | |
| Optical Rotation [α]20/D | -12° to -15° (neat) | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether.[3] | [3] |
| Vapor Density | 3.0 (vs air) | |
| Vapor Pressure | 8.047 mmHg at 25 °C (estimated) | [7] |
Chemical Properties and Reactivity
As a secondary alcohol, (R)-(-)-2-Pentanol exhibits reactivity typical of this functional group. Its chirality is a key feature, making it a useful starting material in stereoselective synthesis.
-
Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common oxidizing agents.
-
Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers.[8]
-
Esterification: It reacts with carboxylic acids or their derivatives to form esters.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which then allows for nucleophilic substitution, often with inversion of configuration at the chiral center.[9]
-
Applications in Synthesis: It is used as a chiral building block for synthesizing various organic molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate.[2][10]
Spectral Data
Spectroscopic data is essential for the identification and characterization of (R)-(-)-2-Pentanol.
Table 3: Spectral Data Identifiers for (R)-(-)-2-Pentanol
| Technique | Key Information | Reference |
| ¹H NMR | Spectra available in public databases. Protons on the carbon adjacent to the hydroxyl group (C2) are expected in the 3.4-4.5 ppm region. | [11][12][13] |
| ¹³C NMR | Spectra available in public databases. The carbon bearing the hydroxyl group (C2) typically appears in the 50-65 ppm region. | [11][13] |
| Mass Spectrometry | Electron ionization mass spectra are available, showing characteristic fragmentation patterns for secondary alcohols. | [14] |
| IR Spectroscopy | A broad O-H stretching band is expected around 3300-3400 cm⁻¹. C-O stretching is observed in the 1000-1200 cm⁻¹ region. | [11] |
Safety and Handling
(R)-(-)-2-Pentanol is a flammable liquid and is harmful if inhaled.[15] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.[1][16]
Table 4: Safety and Handling Information for (R)-(-)-2-Pentanol
| Property | Value | Reference |
| Flash Point | 34 °C (93.2 °F) - closed cup | [7] |
| Autoignition Temperature | 347 °C (657 °F) | |
| Signal Word | Warning | |
| Hazard Codes | H226 (Flammable liquid and vapor), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |
| Hazard Classifications | Flammable Liquid 3; Acute Toxicity 4 (Inhalation); Specific Target Organ Toxicity - Single Exposure 3 |
Experimental Protocols
The following are generalized protocols for the characterization of (R)-(-)-2-Pentanol.
Protocol 1: Determination of Optical Rotation using Polarimetry
Objective: To measure the specific rotation of (R)-(-)-2-Pentanol.
Principle: A polarimeter measures the angle of rotation caused by passing polarized light through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound.[17]
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the sample is diluted) to set the zero point.
-
Sample Preparation: Prepare a solution of (R)-(-)-2-Pentanol of a known concentration (c, in g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]
-
Measurement:
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample, ensuring no air bubbles are present.
-
Place the cell in the polarimeter.
-
Measure the observed angle of rotation (α).[17]
-
-
Calculation of Specific Rotation [α]:
-
Use Biot's law: [α] = α / (l * c).[17]
-
The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should be recorded and reported with the result.
-
Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess (e.e.) of a sample of (R)-(-)-2-Pentanol.
Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and different retention times.[19]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the (R)-(-)-2-Pentanol sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[19]
-
Optional Derivatization: For improved resolution and volatility, the alcohol can be acylated to form an ester (e.g., acetate) prior to analysis.[20]
-
-
GC System and Column:
-
GC Conditions (Typical):
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon atoms.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Standard pulse programs are typically used for both ¹H and ¹³C acquisitions.
-
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling) to assign signals to the different protons in the molecule. The OH proton signal can be confirmed by performing a "D₂O shake," where adding D₂O to the sample causes the OH peak to disappear.[13]
-
¹³C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in the 2-pentanol molecule.
-
Visualizations
Caption: Logical relationships of (R)-(-)-2-Pentanol's properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. Page loading... [guidechem.com]
- 4. ICSC 1428 - 2-PENTANOL (RACEMIC MIXTURE) [inchem.org]
- 5. (R)-(-)-2-Pentanol | 31087-44-2 [chemicalbook.com]
- 6. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 7. (R)-(-)-2-pentanol, 31087-44-2 [thegoodscentscompany.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Show how to convert (R)−2 -pentanol to (S)−2 -pentanethiol via a tosyla.. [askfilo.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. spectrabase.com [spectrabase.com]
- 12. (R)-(-)-2-Pentanol(31087-44-2) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. (R)-(-)-2-Pentanol [webbook.nist.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. durhamtech.edu [durhamtech.edu]
- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
